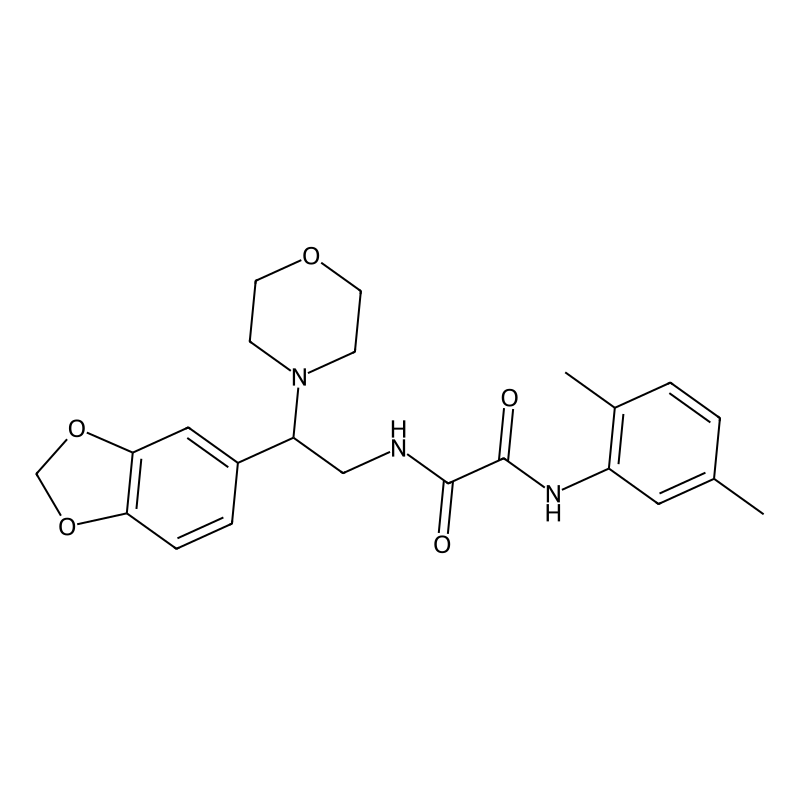

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structural features. The compound contains a benzodioxole moiety, a morpholine ring, and a dimethylphenyl group, making it a notable candidate for various biochemical applications. Its molecular formula is , and it has a molecular weight of approximately 413.57 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of multiple functional groups that can facilitate binding to proteins and enzymes.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction: The compound can be reduced to yield amine derivatives, particularly if the benzodioxole or morpholine rings are modified.

- Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity.

Research indicates that N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide exhibits promising biological activities. It has been studied for its potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes related to cell cycle regulation, leading to cell cycle arrest and subsequent programmed cell death.

Additionally, the compound may possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide typically involves several key steps:

- Formation of Benzodioxole: This can be achieved by reacting catechol with formaldehyde under acidic conditions.

- Synthesis of Morpholine Ring: Morpholine can be synthesized from diethanolamine through a reaction with sulfuric acid.

- Coupling Reaction: The final product is formed through coupling reactions involving the benzodioxole intermediate and the morpholine derivative with appropriate coupling agents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide has potential applications in:

- Pharmaceuticals: As a lead compound in drug development targeting cancer and inflammatory diseases.

- Chemical Biology: As a tool compound for studying enzyme inhibition and cellular processes.

- Material Science: In the development of novel materials with specific biochemical interactions.

Studies on the interactions of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide with various biological targets have shown that it effectively binds to certain enzymes involved in metabolic pathways. Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed binding affinities that suggest its potential as an enzyme inhibitor.

The presence of the benzodioxole moiety enhances its interaction with protein active sites, while the morpholine ring contributes to solubility and bioavailability.

Several compounds share structural similarities with N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide. These include:

- N-[2-(2H-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(4-methylphenyl)ethanediamide

- Similar structure but differs in substituents on the phenyl ring.

- N-[3-(1,3-benzodioxol-5-yl)-3-morpholinopropanamide]

- Contains a different linker but retains the benzodioxole and morpholine components.

- N-[2-(1,3-benzodioxol-5-yloxy)-N'-(dimethylaminophenyl)]ethanediamide

- Features an ether linkage instead of an amine bond.

Uniqueness

The unique combination of the dimethylphenyl group and the specific arrangement of functional groups in N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,5-dimethylphenyl)ethanediamide enhances its solubility and biological activity compared to similar compounds. This specificity may provide advantages in medicinal chemistry applications, particularly in targeting cancer cells more effectively than structurally similar compounds with less optimized properties.